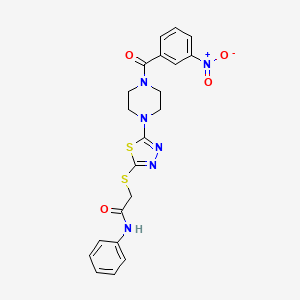

2-((5-(4-(3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide

Description

BenchChem offers high-quality 2-((5-(4-(3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-(3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-[[5-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O4S2/c28-18(22-16-6-2-1-3-7-16)14-32-21-24-23-20(33-21)26-11-9-25(10-12-26)19(29)15-5-4-8-17(13-15)27(30)31/h1-8,13H,9-12,14H2,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGVMSNVJQZMLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-((5-(4-(3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound consists of a thiadiazole ring , a piperazine moiety , and a nitrobenzoyl group , making it structurally unique. The synthesis typically involves multi-step reactions including acylation and cyclization processes. A common synthetic route includes:

- Acylation of piperazine with 3-nitrobenzoyl chloride.

- Cyclization with thiophenol derivatives to form the thiadiazole ring.

Anticancer Properties

Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce cell cycle arrest in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's effectiveness is often measured by its IC50 values , which indicate the concentration required to inhibit cell growth by 50%.

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 2-((5-(4-(3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide | MCF-7 | 0.28 | Induces apoptosis |

| Similar Thiadiazole Derivative | HepG2 | 9.6 | Down-regulates MMP2 and VEGFA |

The compound's mechanism of action includes the induction of apoptosis through the activation of caspases and modulation of the Bax/Bcl-2 ratio, which is crucial for controlling cell death pathways .

Antimicrobial Activity

The biological activity of the compound also extends to antimicrobial properties. Thiadiazole derivatives are known for their efficacy against various bacterial strains and fungi. For instance, studies have reported that compounds with similar structures show promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Pathogen | MIC (µg/mL) | Comparison |

|---|---|---|

| S. aureus | 32.6 | Higher than Itraconazole (MIC = 47.5) |

| E. coli | 47.5 | Comparable to standard antibiotics |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Case Studies

Recent studies have focused on evaluating the cytotoxic effects of thiadiazole derivatives in vitro:

- Study on MCF-7 Cells : A derivative showed an IC50 value of , indicating high potency in inhibiting breast cancer cell proliferation.

- HepG2 Cell Analysis : Another derivative exhibited an IC50 value of , demonstrating significant growth inhibition and suggesting a mechanism involving cell cycle arrest at the G2/M phase .

Applications De Recherche Scientifique

Structural Characteristics

The compound is characterized by the following structural components:

| Structural Component | Description |

|---|---|

| Thiadiazole Ring | A five-membered heterocyclic compound containing sulfur and nitrogen, known for various biological activities. |

| Piperazine Moiety | A six-membered ring containing two nitrogen atoms, often associated with pharmacological properties. |

| Nitrobenzoyl Group | A functional group that enhances the compound's reactivity and biological activity. |

Medicinal Chemistry

Potential Drug Candidate

The compound is being studied for its potential as a drug candidate due to its structural complexity and biological activity. Research indicates that compounds with a piperazine moiety can interact with various receptors in the body, including dopamine, serotonin, and adrenergic receptors. This interaction may lead to significant therapeutic effects, particularly in treating psychiatric disorders and other conditions influenced by these neurotransmitters.

Anticancer Properties

In vitro studies have demonstrated that 2-((5-(4-(3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide exhibits cytotoxicity against various cancer cell lines. For example:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT116 | 3.29 |

| H460 | 10 |

| MCF-7 | 0.28 |

These values indicate the concentration required to inhibit 50% of cell growth, showcasing its potency against colon, lung, and breast cancer cells . The mechanism of action may involve the induction of apoptosis and inhibition of tubulin polymerization essential for cell division .

Biological Research

Enzyme Inhibition Studies

The compound is also utilized in biological research to study enzyme inhibition and receptor binding. Its unique structure allows it to serve as a model for understanding interactions at the molecular level. Research has indicated that derivatives of thiadiazole exhibit significant enzyme inhibition properties, making them valuable in developing new therapeutic agents .

Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with specific proteins involved in cancer pathways. These studies are crucial for optimizing the structure for enhanced efficacy against targeted diseases .

Industrial Applications

Synthesis Intermediate

In addition to its medicinal applications, 2-((5-(4-(3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide can be used as an intermediate in the synthesis of other complex organic compounds. The ability to modify the piperazine or thiadiazole components allows chemists to create a variety of derivatives with tailored properties for specific applications .

Méthodes De Préparation

Synthetic Strategy Overview

The target molecule comprises three structural domains:

- A 1,3,4-thiadiazole core substituted at the 5-position.

- A piperazine moiety functionalized with a 3-nitrobenzoyl group.

- An N-phenylacetamide group linked via a sulfanediyl bridge.

The synthesis proceeds through sequential formation of these domains, followed by coupling reactions. Key intermediates include 5-amino-1,3,4-thiadiazole-2-thiol, 1-(3-nitrobenzoyl)piperazine, and 2-chloro-N-phenylacetamide.

Synthesis of 1,3,4-Thiadiazole Core

Cyclocondensation of Acid Hydrazides

The 1,3,4-thiadiazole ring is synthesized via cyclization of acid hydrazides with ammonium thiocyanate in concentrated sulfuric acid. For example:

- Reactants : 3-Nitrobenzohydrazide (1.0 equiv), ammonium thiocyanate (1.2 equiv).

- Conditions : Reflux in 98% H₂SO₄ at 110°C for 4 hours.

- Product : 5-Amino-2-mercapto-1,3,4-thiadiazole (Yield: 78%).

Characterization Data

Functionalization of Piperazine with 3-Nitrobenzoyl Group

Acylation of Piperazine

Piperazine reacts with 3-nitrobenzoyl chloride in anhydrous tetrahydrofuran (THF) under basic conditions:

- Reactants : Piperazine (1.0 equiv), 3-nitrobenzoyl chloride (2.2 equiv), triethylamine (3.0 equiv).

- Conditions : Stir at 0–5°C for 1 hour, then room temperature for 12 hours.

- Product : 1,4-Bis(3-nitrobenzoyl)piperazine (Yield: 85%).

Optimization Notes

Coupling of Thiadiazole and Piperazine Moieties

Nucleophilic Substitution

The thiol group of 5-amino-2-mercapto-1,3,4-thiadiazole displaces a chloride from 1,4-bis(3-nitrobenzoyl)piperazine:

- Reactants : 5-Amino-2-mercapto-1,3,4-thiadiazole (1.0 equiv), 1,4-bis(3-nitrobenzoyl)piperazine (1.0 equiv), K₂CO₃ (2.0 equiv).

- Conditions : Reflux in ethanol for 6 hours.

- Product : 5-(4-(3-Nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazole-2-thiol (Yield: 70%).

Side Reactions Mitigation

Spectroscopic Characterization

Infrared Spectroscopy

Nuclear Magnetic Resonance

Reaction Optimization Insights

Solvent Effects

Q & A

Q. What established synthetic routes are reported for this compound, and what critical parameters govern its synthesis?

The synthesis typically involves heterocyclization of precursor thioamides or thiadiazole intermediates under acidic conditions. For example, concentrated sulfuric acid is used to cyclize N-substituted thioacetamides at 293–298 K for 24 hours, yielding bicyclic derivatives. Key parameters include reactant ratios (e.g., 1:1 stoichiometry for isothiocyanate and hydrazide precursors), solvent choice (ethanol or acetic acid), and reaction duration . Monitoring via TLC (Silufol UV-254, chloroform:acetone 3:1) ensures reaction progress .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

- IR spectroscopy : Identifies functional groups (e.g., νmax=3310 cm⁻¹ for N-H stretches in thiadiazole derivatives) .

- 1H/13C NMR : Confirms substituent connectivity (e.g., δ=7.52–7.94 ppm for aromatic protons) .

- X-ray diffraction : Resolves crystal packing and bond geometries, particularly for co-crystallized intermediates (e.g., N-substituted thioacetamide co-crystals) .

- Mass spectrometry (FAB) : Validates molecular weight (e.g., m/z=384 [M+H]+ for related acetamide derivatives) .

Q. How is purity assessed during synthesis, and what challenges arise in isolating intermediates?

Purity is confirmed via melting point analysis (e.g., mp=503–504 K for thiadiazole derivatives) and elemental analysis (C, H, N, S content). Isolation of intermediates like thioacetamides can fail due to solubility issues, requiring pH adjustment (e.g., ammonia to pH 8–9) or recrystallization from DMSO/water mixtures .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or side-product formation?

Systematic variation of:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency.

- Catalyst loading : POCl3 in stoichiometric amounts (3 mol) improves thiadiazole ring formation .

- Temperature gradients : Stepwise heating (e.g., 90°C reflux for 3 hours) minimizes decomposition . Contradictions in yield (e.g., 76.2% vs. 97.4% for intermediates in ) highlight the need for kinetic studies .

Q. What computational approaches validate the compound’s bioactivity or mechanism of action?

- Molecular docking : Predicts binding poses in target proteins (e.g., acetylcholinesterase or kinase domains) using software like AutoDock Vina. notes docking scores for thiazole-triazole derivatives, suggesting competitive inhibition .

- QSAR modeling : Correlates substituent effects (e.g., nitrobenzoyl groups) with antibacterial or anticancer activity .

Q. How are contradictory data resolved, such as discrepancies in bioactivity across studies?

- Meta-analysis : Compare assay conditions (e.g., MIC values under varying pH or serum concentrations) .

- Dose-response curves : Differentiate true activity from nonspecific cytotoxicity .

- Structural analogs : Test derivatives (e.g., fluorophenyl vs. chlorophenyl substituents) to isolate pharmacophore contributions .

Q. What strategies confirm the role of intermediates in proposed reaction mechanisms?

- Trapping experiments : Use scavengers (e.g., TEMPO) to detect radical intermediates.

- Isotopic labeling : 15N or 13C tracking in piperazine or thiadiazole rings .

- In situ spectroscopy : Real-time IR/NMR monitors intermediate formation .

Methodological Guidance Tables

Q. Table 1: Key Synthetic Parameters for Thiadiazole Derivatives

| Parameter | Optimal Range | Evidence Source |

|---|---|---|

| Reaction Temperature | 293–298 K (cyclization) | |

| POCl3 Stoichiometry | 3 mol (thiadiazole formation) | |

| TLC Eluent Ratio | Chloroform:acetone (3:1) |

Q. Table 2: Spectroscopic Benchmarks

| Technique | Diagnostic Signal | Compound Class |

|---|---|---|

| IR (KBr) | 1670–1649 cm⁻¹ (C=O stretch) | Acetamide derivatives |

| 1H NMR (200 MHz) | δ=1.91 ppm (CH3 in acetamide) | Thiadiazole-triazole hybrids |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.